![molecular formula C17H24BF3N2O4 B2418789 [(1R)-3-Methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid CAS No. 1140517-08-3](/img/structure/B2418789.png)
[(1R)-3-Methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a boronic acid derivative. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a complex organic moiety. The organic part of the molecule contains several functional groups including a trifluoromethyl group, a benzoyl group, and two amide groups .Chemical Reactions Analysis
Boronic acids and their derivatives are known to undergo several types of reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronic acids in general are solid at room temperature and are stable under normal conditions. They can form stable complexes with various types of molecules due to their ability to accept a hydrogen bond .Wissenschaftliche Forschungsanwendungen
Boronic Acid Derivatives in Synthesis
Boronic acid derivatives, including the compound , are crucial in the synthesis of various organic compounds. For instance, they are used in the synthesis of enantiopure α,α-dialkylated α-amino acids, which are significant in medicinal chemistry and biological studies. The process involves the use of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones derived from isobutyraldehyde and α-amino acids, demonstrating their economical advantage over tert-butyl compounds in synthesizing these amino acids (Rojas‐Lima et al., 2005).
Applications in Nucleoside and Nucleotide Synthesis
Boron analogs of pyrophosphates and deoxynucleoside boranophosphates are synthesized with high yields, showcasing the adaptability of boron-containing biologically active compounds. These compounds have shown promising activities as anticancer, anti-inflammatory, and anti-osteoporotic agents. Notably, oligonucleotides with a borane group replacing a non-bridging oxygen atom are crucial in modified nucleic acids, offering resistance to nuclease and applications in PCR sequencing and nucleic acid detection (Vyakaranam et al., 2001).
Role in Rhamnolipid Synthesis
Boron trifluoride etherate is used in the synthesis of specific rhamnolipids from Pseudomonas aeruginosa, a process crucial in developing biosurfactants with applications in bioremediation, enhanced oil recovery, and as antimicrobial agents. The methodology involves a series of condensations and coupling reactions to yield the rhamnolipid product (Westerduin et al., 1988).
Isotopic Labeling in Proteasome Inhibitors
The compound has been utilized in the synthesis of isotopically labeled forms of the proteasome inhibitor bortezomib. These labeled variants are synthesized for research purposes, particularly in studying the mechanism of action and metabolic pathways of the drug. The synthesis involves intricate steps such as the formation of the isobutyryl boronic acid via Grignard reaction and the preparation of the chiral chloride using Matteson reaction (Li et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R)-3-methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BF3N2O4/c1-10(2)9-13(18(26)27)22-15(25)16(3,4)23-14(24)11-7-5-6-8-12(11)17(19,20)21/h5-8,10,13,26-27H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZVDHGNHGNAI-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R)-3-methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)

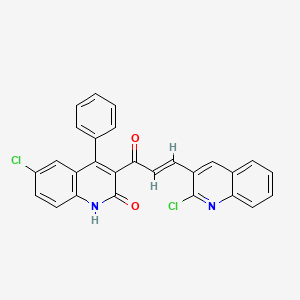
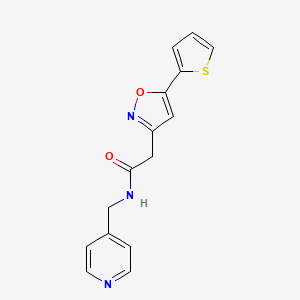
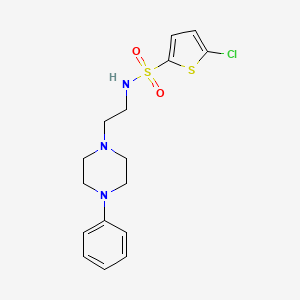
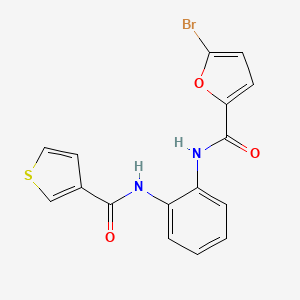
![1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2418720.png)
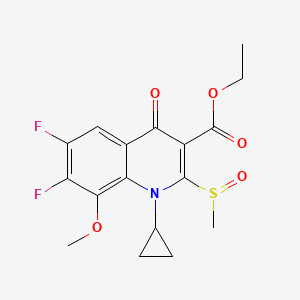
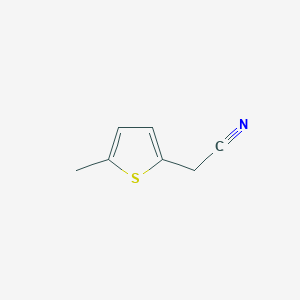
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)

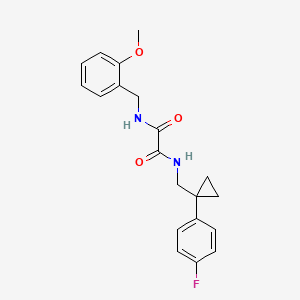
![[(Phenyldimethylsilyl)methyl] azide](/img/structure/B2418728.png)